3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol
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Overview
Description
3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzenemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylpiperazine with a suitable propoxybenzene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propionic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propyl hydrogen sulfate
Uniqueness
3-(3-(4-(4-Methoxyphenyl)-1-piperazinyl)propoxy)benzenemethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
119335-96-5 |
---|---|
Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]methanol |
InChI |
InChI=1S/C21H28N2O3/c1-25-20-8-6-19(7-9-20)23-13-11-22(12-14-23)10-3-15-26-21-5-2-4-18(16-21)17-24/h2,4-9,16,24H,3,10-15,17H2,1H3 |
InChI Key |
MREKWADEJIYKDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCOC3=CC=CC(=C3)CO |
Origin of Product |
United States |
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